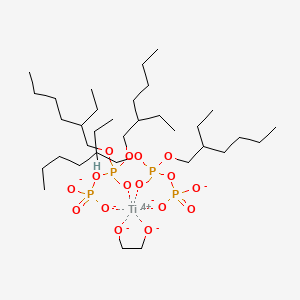
Bis(2-ethylhexoxy)phosphoryl phosphate;ethane-1,2-diolate;titanium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethylhexoxy)phosphoryl phosphate;ethane-1,2-diolate;titanium(4+) is a complex organophosphorus compound that combines the properties of phosphates, ethane-1,2-diolate, and titanium(4+). This compound is known for its unique chemical structure and diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexoxy)phosphoryl phosphate;ethane-1,2-diolate;titanium(4+) typically involves the reaction of titanium(4+) with Bis(2-ethylhexoxy)phosphoryl phosphate and ethane-1,2-diolate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and advanced purification techniques. The raw materials are carefully measured and mixed in precise proportions to ensure consistency and quality. The reaction is monitored using advanced analytical techniques to ensure the desired product is obtained. The final product is then purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexoxy)phosphoryl phosphate;ethane-1,2-diolate;titanium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield titanium dioxide, while reduction may produce titanium(3+) compounds. Substitution reactions can result in a variety of products depending on the substituents introduced.
Scientific Research Applications
Bis(2-ethylhexoxy)phosphoryl phosphate;ethane-1,2-diolate;titanium(4+) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and oxidation-reduction reactions.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of advanced materials, such as coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of Bis(2-ethylhexoxy)phosphoryl phosphate;ethane-1,2-diolate;titanium(4+) involves its interaction with molecular targets and pathways in the system it is applied to. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. It can also interact with biological molecules, affecting their structure and function. The specific pathways involved depend on the application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phosphate: A similar organophosphorus compound used as a lubricant additive and metal extractant.
Titanium dioxide: A widely used compound in various applications, including pigments and photocatalysts.
Ethane-1,2-diol: A simple diol used in antifreeze and as a precursor in polymer production.
Uniqueness
Bis(2-ethylhexoxy)phosphoryl phosphate;ethane-1,2-diolate;titanium(4+) is unique due to its combination of properties from phosphates, ethane-1,2-diolate, and titanium(4+). This combination allows it to be used in a wide range of applications, from catalysis to advanced material production. Its versatility and effectiveness in various fields make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C34H72O16P4Ti-2 |
|---|---|
Molecular Weight |
908.7 g/mol |
IUPAC Name |
bis(2-ethylhexoxy)phosphoryl phosphate;ethane-1,2-diolate;titanium(4+) |
InChI |
InChI=1S/2C16H36O7P2.C2H4O2.Ti/c2*1-5-9-11-15(7-3)13-21-25(20,23-24(17,18)19)22-14-16(8-4)12-10-6-2;3-1-2-4;/h2*15-16H,5-14H2,1-4H3,(H2,17,18,19);1-2H2;/q;;-2;+4/p-4 |
InChI Key |
KOEFSMLBFZGZLD-UHFFFAOYSA-J |
Canonical SMILES |
CCCCC(CC)COP(=O)(OCC(CC)CCCC)OP(=O)([O-])[O-].CCCCC(CC)COP(=O)(OCC(CC)CCCC)OP(=O)([O-])[O-].C(C[O-])[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















